molecular formula C17H8N2O3S2 B6462976 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 2549021-54-5

3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B6462976
CAS No.: 2549021-54-5
M. Wt: 352.4 g/mol
InChI Key: GMLZFTJSOGQPQW-UHFFFAOYSA-N
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Description

This compound features a coumarin core (2H-chromen-2-one) linked to a 1,3,4-oxadiazole ring substituted with a thieno[3,2-b]thiophene moiety. The coumarin scaffold is well-known for its photophysical properties and bioactivity, while the oxadiazole ring enhances electron-withdrawing characteristics and metabolic stability. This hybrid structure is hypothesized to exhibit enhanced antimicrobial, anticancer, or anticonvulsant activities compared to simpler coumarin derivatives.

Properties

IUPAC Name

3-(5-thieno[3,2-b]thiophen-5-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N2O3S2/c20-17-10(7-9-3-1-2-4-11(9)21-17)15-18-19-16(22-15)14-8-13-12(24-14)5-6-23-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLZFTJSOGQPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(S4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of Thieno[3,2-b]thiophene: This step involves the cyclization of appropriate thiophene derivatives under acidic or basic conditions.

    Synthesis of 1,3,4-Oxadiazole: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Chromenone: The final step involves the coupling of the thieno[3,2-b]thiophene-1,3,4-oxadiazole intermediate with a chromenone derivative, typically under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and chromenone moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,2-b]thiophene and chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic cells. Its ability to participate in various chemical reactions also makes it a valuable intermediate in the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its diverse functional groups allow it to interact with multiple biological targets, making it a versatile compound for drug development.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

Mechanism of Action

The mechanism of action of 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. In materials science, its electronic properties are exploited to enhance the performance of electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of coumarin-oxadiazole hybrids is highly dependent on substituents. Key analogues include:

Compound Name Substituents on Oxadiazole/Thiadiazole Biological Activity (MIC/IC₅₀) Key Reference
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Phenyl Anticonvulsant (MES model)
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Piperazine-triazine moieties Antimicrobial (MIC: 12.5 µg/mL)
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Pyridinyl Anticancer (Polymorph-dependent)
3-(2-(Thiophen-2-ylmethylene-amino)oxazol-5-yl)-2H-chromen-2-one Thiophene Antibacterial (Moderate)
Target Compound Thieno[3,2-b]thiophene Not explicitly reported N/A

Key Observations :

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., trifluoromethyl, chloro) on the oxadiazole ring exhibit superior activity. For example, derivatives with trifluoromethyl substituents (MIC: 12.5 µg/mL against Gram-positive bacteria) outperform unsubstituted analogues.
  • Anticancer Potential: Pyridinyl-substituted coumarin-oxadiazole derivatives demonstrate polymorphism-dependent activity, with Form I of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one showing enhanced cytotoxicity due to improved solubility.
  • Anticonvulsant Activity : Phenyl-substituted derivatives (e.g., IVb in ) show efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, suggesting the oxadiazole ring enhances CNS penetration.
Physicochemical Properties
  • Solubility: Thienothiophene substitution likely reduces aqueous solubility compared to pyridinyl or phenyl analogues due to increased hydrophobicity.
  • Melting Points: Derivatives with rigid substituents (e.g., thiophene, pyridine) exhibit higher melting points (>170°C), as seen in 3-(2-(thiophen-2-ylmethylene-amino)oxazol-5-yl)-2H-chromen-2-one (m.p. 179–181°C).

Research Findings and Implications

  • Antimicrobial Activity: The thienothiophene group may enhance membrane penetration in Gram-negative bacteria, similar to trifluoromethyl-substituted derivatives. However, direct comparisons are lacking.
  • Anticancer Activity: Thienothiophene’s extended conjugation could improve DNA intercalation or kinase inhibition, akin to pyridinyl derivatives.
  • Limitations: No explicit data exists for the target compound’s bioactivity; inferences are based on structural analogues.

Biological Activity

The compound 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a hybrid molecule that combines the structural motifs of thieno[3,2-b]thiophene, oxadiazole, and chromenone. This unique combination suggests potential biological activities that merit detailed investigation. The purpose of this article is to explore the biological activity of this compound through a synthesis of existing research findings, including data tables and case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C₁₁H₆N₂O₃S₂
  • Molecular Weight : 286.30 g/mol

The structural formula includes:

  • A thieno[3,2-b]thiophene moiety, known for its electron-rich properties.
  • An oxadiazole ring, recognized for its diverse biological activities.
  • A chromenone structure, which is associated with various pharmacological effects.

Anticancer Properties

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that 1,3,4-oxadiazole derivatives possess cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116) cells. The hybrid nature of the compound under discussion suggests enhanced efficacy compared to its individual components.

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative activity of related thieno[3,2-b]thiophene derivatives against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against MCF7 and HCT116 cells, suggesting promising anticancer potential .

CompoundCell LineIC50 (μM)
Compound AMCF76.2
Compound BHCT11627.3

Antimicrobial Activity

1,3,4-Oxadiazoles are also known for their antimicrobial properties. Various studies have demonstrated that these compounds can exhibit antibacterial and antifungal activities. The incorporation of thieno[3,2-b]thiophene may further enhance these properties due to its structural characteristics.

Antimicrobial Testing

In a comparative study of oxadiazole derivatives:

  • Compounds showed effective inhibition against common pathogenic bacteria.
  • Some derivatives demonstrated activity comparable to standard antibiotics like chloramphenicol.

Anti-inflammatory Effects

The chromenone component is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
  • Antioxidant Activity : Reducing oxidative stress through free radical scavenging.
  • Modulation of Enzyme Activity : Affecting pathways involved in inflammation and cancer progression.

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